molecular formula C7H12O2 B1581129 6-Ethyltetrahydro-2H-pyran-2-one CAS No. 3301-90-4

6-Ethyltetrahydro-2H-pyran-2-one

Cat. No. B1581129
CAS RN: 3301-90-4
M. Wt: 128.17 g/mol
InChI Key: JFVQYQDTHWLYHG-UHFFFAOYSA-N
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Description

6-Ethyltetrahydro-2H-pyran-2-one is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.1690 . It is also known by other names such as Heptanoic acid, 5-hydroxy-, δ-lactone; 5-Hydroxyheptanoic acid lactone; δ-Heptalactone; δ-Heptanolide .


Synthesis Analysis

While specific synthesis methods for 6-Ethyltetrahydro-2H-pyran-2-one were not found in the search results, a related compound, 3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP), is synthesized via Pd-catalyzed telomerization of butadiene . This method might provide some insights into the synthesis of 6-Ethyltetrahydro-2H-pyran-2-one.


Molecular Structure Analysis

The molecular structure of 6-Ethyltetrahydro-2H-pyran-2-one can be represented by the IUPAC Standard InChI: InChI=1S/C7H12O2/c1-2-6-4-3-5-7(8)9-6/h6H,2-5H2,1H3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Ethyltetrahydro-2H-pyran-2-one include a molecular weight of 128.1690 . More specific properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Polymer Synthesis Applications

6-Ethyltetrahydro-2H-pyran-2-one and its derivatives show significant potential in polymer synthesis. A notable example is 3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP), a CO2-derived lactone. It has been synthesized via Pd-catalyzed telomerization of butadiene and is noteworthy for its high CO2 content (28.9% by weight). EVP serves as an intermediary for synthesizing high CO2-content polymers. Various strategies for the polymerization of EVP into a wide array of polymer structures are explored, ranging from radical to ring-opening polymerizations, utilizing the highly functionalized lactone structure (Rapagnani & Tonks, 2022).

Corrosion Inhibition

Pyran-2-one derivatives, including those related to 6-Ethyltetrahydro-2H-pyran-2-one, have been studied for their anti-corrosion properties, particularly for mild steel in acidic media. These derivatives show substantial inhibition efficiency, with some reaching up to 90.0% at certain concentrations. They act as mixed-type inhibitors, and their performance can vary with temperature and concentration (El Hattak et al., 2021).

Synthesis of Flavor and Fragrance Compounds

Compounds derived from 6-Ethyltetrahydro-2H-pyran-2-one can be used in the synthesis of flavor and fragrance compounds. For instance, maltol, ethyl maltol, and pyromeconic acid can be efficiently synthesized from 2-alkyl-6-methoxy-2H-pyran-3(6H)-ones, which are key precursors obtained by epoxidation starting from furfuryl alcohols (Torii, Tanaka, Anoda, & Simizu, 1976).

Pharmaceutical Applications

In the pharmaceutical field, certain 2H-pyran-2-one derivatives have shown inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A reductase, an enzyme crucial in cholesterogenesis. This indicates potential applications in developing cholesterol-lowering drugs (Prugh et al., 1990).

Applications in Sustainable Materials

The derivatives of 6-Ethyltetrahydro-2H-pyran-2-one, like 3-Ethylidene-6-vinyltetrahydro-2H-pyran-2-one, have been utilized in the synthesis of sustainable materials. These materials, such as networks synthesized through thiol-ene click reactions, exhibit properties like good thermal stability, adjustable mechanical properties, and transparency. Such materials have potential applications in areas like adhesive or surface-coating materials due to their environmentally friendly synthesis and degradable nature (Chen, Ling, Ni, & Shen, 2018).

Future Directions

While specific future directions for 6-Ethyltetrahydro-2H-pyran-2-one were not found in the search results, the related compound EVP has received significant attention as an intermediary for the synthesis of high CO2-content polymers . This suggests that 6-Ethyltetrahydro-2H-pyran-2-one may also have potential uses in this area.

properties

IUPAC Name

6-ethyloxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-6-4-3-5-7(8)9-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVQYQDTHWLYHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10863148
Record name 6-Ethyloxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10863148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyltetrahydro-2H-pyran-2-one

CAS RN

3301-90-4
Record name δ-Heptalactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3301-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name delta-Heptalactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003301904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Ethyloxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10863148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-ethyltetrahydro-2H-pyran-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.976
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name .DELTA.-HEPTALACTONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MN Manzano, AG Quiroga, P Perreault… - Journal of analytical and …, 2021 - Elsevier
Biomass fast pyrolysis has been considered one of the best alternatives for the thermal conversion of biomass into bio-oil. This work introduces a new reactor technology for biomass …
Number of citations: 31 www.sciencedirect.com
OA Lasode, AO Balogun, AG McDonald - Journal of Analytical and Applied …, 2014 - Elsevier
Torrefaction experiments were carried out on some Nigerian woody (Albizia pedicellaris (AP), Tectona grandis (TK), Terminalia ivorensis (TI)) and non-woody (Sorghum bicolour glume (…
Number of citations: 47 www.sciencedirect.com
AV Lozanova, AV Stepanov, VV Veselovsky - Russian chemical bulletin, 2005 - Springer
A simple synthesis of a diastereomeric mixture of 7-hydroxy-4,6-dimethylnonan-3-ones was carried out. In the biological action, it is an analog of serricornin, the sex pheromone of the …
Number of citations: 4 link.springer.com

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